molecular formula C9H11F3O B061849 2,2,2-Trifluoro-1-(2-methylcyclohexen-1-yl)ethanone CAS No. 163882-72-2

2,2,2-Trifluoro-1-(2-methylcyclohexen-1-yl)ethanone

Cat. No. B061849
M. Wt: 192.18 g/mol
InChI Key: AZBLSJBYIREHKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trifluoro-1-(2-methylcyclohexen-1-yl)ethanone, also known as TFMK, is a synthetic compound that has been widely used in scientific research. TFMK is a ketone derivative and is commonly used as a protease inhibitor. It is a white crystalline powder that is soluble in water and organic solvents.

Mechanism Of Action

2,2,2-Trifluoro-1-(2-methylcyclohexen-1-yl)ethanone inhibits proteases by forming a covalent bond with the active site of the enzyme. The trifluoromethyl ketone group of 2,2,2-Trifluoro-1-(2-methylcyclohexen-1-yl)ethanone reacts with the thiol group of the cysteine residue in the active site of the protease, resulting in the formation of a covalent bond. This covalent bond prevents the protease from hydrolyzing peptide bonds in proteins, thereby inhibiting its activity.

Biochemical And Physiological Effects

2,2,2-Trifluoro-1-(2-methylcyclohexen-1-yl)ethanone has been shown to inhibit various proteases such as trypsin, chymotrypsin, and papain. It has also been shown to inhibit the replication of viruses such as HIV and influenza by inhibiting the protease activity required for viral replication. 2,2,2-Trifluoro-1-(2-methylcyclohexen-1-yl)ethanone has been used to study the role of proteases in various biological processes such as blood clotting, inflammation, and cancer metastasis.

Advantages And Limitations For Lab Experiments

2,2,2-Trifluoro-1-(2-methylcyclohexen-1-yl)ethanone is a potent protease inhibitor that can be used in a wide range of scientific research applications. It is relatively easy to synthesize and purify, making it readily available for use in the laboratory. However, 2,2,2-Trifluoro-1-(2-methylcyclohexen-1-yl)ethanone has some limitations. It is a reactive compound that can form covalent bonds with other proteins and enzymes in the sample, leading to nonspecific inhibition. 2,2,2-Trifluoro-1-(2-methylcyclohexen-1-yl)ethanone can also be toxic to cells at high concentrations, which can affect the results of experiments.

Future Directions

2,2,2-Trifluoro-1-(2-methylcyclohexen-1-yl)ethanone has been widely used in scientific research, and there is still much to learn about its mechanism of action and potential applications. Future research could focus on developing more specific protease inhibitors that target specific proteases involved in disease processes. 2,2,2-Trifluoro-1-(2-methylcyclohexen-1-yl)ethanone could also be used in combination with other drugs to enhance their efficacy. Furthermore, 2,2,2-Trifluoro-1-(2-methylcyclohexen-1-yl)ethanone could be used in drug discovery to identify new protease inhibitors that could be used in the treatment of various diseases.

Synthesis Methods

The synthesis of 2,2,2-Trifluoro-1-(2-methylcyclohexen-1-yl)ethanone involves the reaction of 2-methylcyclohexanone with trifluoroacetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction results in the formation of 2,2,2-Trifluoro-1-(2-methylcyclohexen-1-yl)ethanone and acetic acid as a byproduct. The purity of 2,2,2-Trifluoro-1-(2-methylcyclohexen-1-yl)ethanone can be improved by recrystallization from an appropriate solvent.

Scientific Research Applications

2,2,2-Trifluoro-1-(2-methylcyclohexen-1-yl)ethanone is commonly used as a protease inhibitor in scientific research. Proteases are enzymes that catalyze the hydrolysis of peptide bonds in proteins. They play an essential role in various biological processes such as digestion, blood clotting, and immune response. 2,2,2-Trifluoro-1-(2-methylcyclohexen-1-yl)ethanone inhibits proteases by forming a covalent bond with the active site of the enzyme, thereby preventing its activity. 2,2,2-Trifluoro-1-(2-methylcyclohexen-1-yl)ethanone has been used to study the role of proteases in various diseases such as cancer, Alzheimer's disease, and viral infections.

properties

CAS RN

163882-72-2

Product Name

2,2,2-Trifluoro-1-(2-methylcyclohexen-1-yl)ethanone

Molecular Formula

C9H11F3O

Molecular Weight

192.18 g/mol

IUPAC Name

2,2,2-trifluoro-1-(2-methylcyclohexen-1-yl)ethanone

InChI

InChI=1S/C9H11F3O/c1-6-4-2-3-5-7(6)8(13)9(10,11)12/h2-5H2,1H3

InChI Key

AZBLSJBYIREHKA-UHFFFAOYSA-N

SMILES

CC1=C(CCCC1)C(=O)C(F)(F)F

Canonical SMILES

CC1=C(CCCC1)C(=O)C(F)(F)F

synonyms

Ethanone, 2,2,2-trifluoro-1-(2-methyl-1-cyclohexen-1-yl)- (9CI)

Origin of Product

United States

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